molecular formula C7H6N2O B1355211 Pyrazolo[1,5-a]pyridin-2-ol CAS No. 59942-87-9

Pyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B1355211
CAS No.: 59942-87-9
M. Wt: 134.14 g/mol
InChI Key: WZCJFNVSGQSWLF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the ring system allows for diverse chemical reactivity and the potential for various functional modifications.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyridin-2-ol is a complex organic compound that interacts with various targets. One of the primary targets of this compound is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

It is known that the compound can influence the mapk signaling pathway . This pathway is crucial for various cellular functions, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The result of this compound’s action is the alteration of cellular processes, leading to effects such as inhibition of cell migration, cell cycle arrest, and induction of apoptosis . These effects can be particularly beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound can improve both the absorption and emission behaviors . This suggests that the compound’s action, efficacy, and stability can be modulated by its chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-2-ol typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridin-2-ol is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484346
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59942-87-9
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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